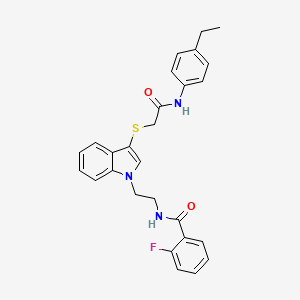

N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O2S/c1-2-19-11-13-20(14-12-19)30-26(32)18-34-25-17-31(24-10-6-4-8-22(24)25)16-15-29-27(33)21-7-3-5-9-23(21)28/h3-14,17H,2,15-16,18H2,1H3,(H,29,33)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAKZIGEBLQFSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide, a complex organic compound, is part of a class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₂₁H₂₃N₃O₂S |

| Molecular Weight | 373.49 g/mol |

| CAS Number | 941980-46-7 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell proliferation, apoptosis, and antimicrobial activities. The compound exhibits the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in cancer cell survival and proliferation. Specific studies indicate that it may inhibit proteases and kinases critical for tumor growth.

- Induction of Apoptosis : Research has demonstrated that this compound can trigger apoptotic pathways in cancer cells, leading to increased cell death. This effect is often mediated through the activation of caspases and modulation of Bcl-2 family proteins .

- Antimicrobial Activity : Preliminary studies suggest that the compound may disrupt microbial cell membranes, contributing to its antimicrobial effects against various pathogens .

Anticancer Activity

A series of in vitro studies have been conducted to evaluate the anticancer potential of this compound:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 (epidermoid carcinoma) | 12.5 | Apoptosis induction |

| MCF7 (breast cancer) | 10.0 | Cell cycle arrest |

| HeLa (cervical cancer) | 15.0 | Inhibition of proliferation |

These findings indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, with lower IC50 values suggesting higher potency.

Antimicrobial Studies

In addition to its anticancer properties, the compound has been tested for antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that this compound possesses notable antimicrobial activity, particularly against fungal strains.

Case Study 1: Anticancer Efficacy

In a study by Asadipour et al., derivatives similar to this compound were synthesized and evaluated for their anticancer properties. The study reported that compounds with similar structural motifs exhibited significant inhibition of tumor growth in xenograft models, highlighting the potential for this class of compounds in cancer therapy .

Case Study 2: Antimicrobial Applications

Another study focused on the antimicrobial properties of thiadiazole derivatives, including compounds structurally related to this compound). Results indicated promising activity against multi-drug resistant strains, suggesting that these compounds could be developed as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Fluorinated Amides

N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide

- Structure : Combines an indole-ethylamine backbone with a fluorinated biphenylpropanamide group.

- Synthesis: Synthesized via amide coupling between flurbiprofen (a nonsteroidal anti-inflammatory drug) and tryptamine, highlighting the use of pharmacophoric fragments in drug design .

- Pharmacological Relevance : The biphenyl group may enhance lipophilicity and target engagement compared to the ethylphenyl-thioether substituent in the target compound.

N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (TCS 1105)

- Structure : Features a fluorobenzyl group directly attached to the indole-3-acetamide core.

- Applications : Listed under identifiers like CHEMBL127135 and HY-103511, suggesting preclinical evaluation for central nervous system (CNS) or oncological targets .

- Key Difference : Lacks the thioether bridge and ethylphenyl group, which may reduce steric bulk and alter pharmacokinetics compared to the target compound.

Thioether-Linked Analogs

N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-2-fluorobenzamide

- Structure: Contains a chlorophenyl-ethylamino group linked via an amide to a fluorobenzamide.

2-{(3Z)-3-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide

- Structure: Integrates a thiazolidinone-thioxo moiety with an indole-acetamide backbone.

Fluorobenzamide Derivatives with Heterocyclic Cores

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide

- Structure : Substitutes the indole core with a dihydrothienylidene ring.

- Crystallography : Demonstrates π-system interactions instead of hydrogen bonding, which may influence solubility and target binding compared to the indole-based target compound .

2-(4-Fluorophenyl)-3-methyl-1H-indole

Data Table: Structural and Functional Comparison

Key Research Findings and Insights

Impact of Fluorination : Fluorine atoms in the benzamide group improve metabolic stability and binding affinity across analogs, as seen in TCS 1105 and the target compound .

Role of Thioether Linkers : Thioether bridges (e.g., in the target compound and analog) may enhance conformational flexibility and redox-modulated activity compared to direct amide linkages .

Indole Core Modifications : Substituting the indole with thienylidene () or simplifying it () alters π-π interactions and solubility, impacting drug-likeness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.